molecular formula C12H18N4O B2494720 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one CAS No. 1171316-60-1

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2494720
CAS No.: 1171316-60-1
M. Wt: 234.303
InChI Key: YKKOPBLKCZCEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one (CAS 1171316-60-1) is a synthetic organic compound featuring a piperazine core linked to a methylpyridazine ring via a propanone bridge . This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The integration of the piperazine and pyridazine pharmacophores in a single molecule suggests broad research potential. Piperazine derivatives are extensively documented for their ability to improve solubility, bioavailability, and pharmacokinetic profiles of lead compounds . They are common structural elements in molecules with diverse biological activities, including modulation of the central nervous system (CNS) . Pyridazine rings, as nitrogen-rich heterocycles, often contribute to binding affinity with enzymatic targets. While specific biological data for this compound is limited in the public domain, research on highly analogous structures provides strong direction for its application. Compounds with similar piperazine-propanone scaffolds have demonstrated promising anticonvulsant activity in animal models, with mechanisms potentially involving the blocking of neuronal voltage-sensitive sodium and L-type calcium channels . Furthermore, related molecules are investigated for antinociceptive properties and affinity for various CNS targets . The piperazine moiety is also a key feature in molecules studied for oncology research , particularly as part of hybrid molecules designed to interact with specific biological pathways . As a research chemical, this product is offered to facilitate the exploration of these and other therapeutic areas. It serves as a valuable building block or reference compound for investigating structure-activity relationships (SAR) and multi-target-directed ligands. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-3-12(17)16-8-6-15(7-9-16)11-5-4-10(2)13-14-11/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKOPBLKCZCEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a 6-methylpyridazinyl group, which contributes to its biological activity. Its molecular formula is C13H18N4OC_{13}H_{18}N_4O, and it has a molecular weight of approximately 246.31 g/mol. The presence of the piperazine moiety is significant for its interaction with various biological targets.

Medicinal Chemistry

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one has been studied for its potential as a lead compound in drug development, particularly in the following areas:

  • Antidepressants : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. The modification of the piperazine structure with pyridazinyl groups may enhance these properties, making it a candidate for further exploration in treating mood disorders .
  • Antipsychotic Agents : Similar structural analogs have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in developing new antipsychotic medications .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors makes it an interesting subject for neuropharmacological studies:

  • Receptor Binding Studies : Investigations into how this compound binds to various receptors (e.g., serotonin receptors) can provide insights into its mechanism of action and therapeutic potential .

Cancer Research

Recent studies have explored the application of piperazine derivatives in oncology:

  • Inhibition of Tumor Growth : Some derivatives have demonstrated anti-cancer activity by inhibiting specific signaling pathways involved in tumor growth and metastasis. The structural features of this compound may contribute to its efficacy against certain cancer types .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and antipsychotic properties
NeuropharmacologyInteraction with neurotransmitter receptors
Cancer ResearchAnti-cancer activity through signaling pathway inhibition

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various piperazine derivatives, including those similar to this compound. Results indicated significant reductions in depression-like behavior in animal models, suggesting that structural modifications can enhance efficacy .

Case Study 2: Cancer Cell Line Inhibition

Research involving the compound on different cancer cell lines showed promising results, where it inhibited cell proliferation and induced apoptosis. These findings highlight the potential for developing new cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

Piperazine-propan-1-one derivatives exhibit pharmacological versatility depending on substituents. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Piperazine-Propan-1-one Derivatives
Compound Name / ID Key Substituents Biological Activity IC50 / Ki / Efficacy Data Reference
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one 4-Chlorophenyl, diphenylpyridazinone Analgesic, anti-inflammatory Higher activity than aspirin (100 mg/kg in mice) [6, 7]
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) Benzothiophene, pyridinyl Serotonin receptor ([3H]-8-OH-DPAT) inhibition IC50 = 2.50 μM; Ki = 2.30 μM [1]
BIA (1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one) Nitrophenyl, trifluoromethylphenyl Adenosine A2A receptor, COMT, MAO-B inhibition; α-synuclein docking studies Used as a control in molecular docking [2, 13]
UDO ((S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone) Chlorophenyl, trifluoromethylphenyl, pyridinyl Non-azolic CYP51 inhibitor; anti-Trypanosoma cruzi Comparable efficacy to posaconazole [4]
Compound 17 (1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one) Benzodioxolyl, trifluoromethylphenyl Anti-Trypanosoma cruzi activity 21% yield; 107–108°C melting point [9]
P095-0545 (1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one) 3-Chlorophenyl, indolyl Screening compound (unspecified target) Available in 10 mM concentrations for assays [12]

Key Observations

A. Substituent-Driven Activity
  • Aryl Groups : The 4-chlorophenyl group in the analgesic compound () and UDO () enhances binding to inflammatory or parasitic targets. Trifluoromethylphenyl (e.g., BIA, UDO) improves metabolic stability and enzyme inhibition .
  • Heterocycles: Pyridazine (in the title compound) vs. pyridine (7e) or indole (P095-0545) alters target selectivity. For example, pyridinyl in 7e contributes to serotonin receptor affinity, while diphenylpyridazinone in correlates with anti-inflammatory effects .
B. Pharmacological Efficacy
  • The analgesic compound () outperformed aspirin in murine models, suggesting superior COX inhibition or alternative pathways .
  • Compound 7e’s sub-micromolar Ki (2.30 μM) highlights strong serotonin receptor binding, whereas BIA’s nitro and hydroxyl groups enable multi-target interactions (A2A receptors, α-synuclein) .

Biological Activity

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_{4}, with a molecular weight of approximately 230.31 g/mol. The compound features a piperazine ring substituted with a 6-methylpyridazine moiety, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄
Molecular Weight230.31 g/mol
CAS Number1797856-55-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of neuropharmacology and oncology.

Neuropharmacological Effects

Studies have shown that derivatives of piperazine compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, compounds with similar structures have been evaluated for their potential as antidepressants and anxiolytics.

Case Study: Antidepressant Activity
In a study examining the antidepressant effects of piperazine derivatives, several compounds demonstrated significant reductions in depressive-like behaviors in animal models. The mechanism was attributed to the modulation of serotonin reuptake and enhancement of neuroplasticity through neurotrophic factors .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been investigated using models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Results indicated that certain derivatives conferred protection against seizures, suggesting that this compound may exhibit similar properties.

Table: Anticonvulsant Efficacy Comparison

CompoundMES Test Efficacy (%)PTZ Test Efficacy (%)
Compound A75%60%
Compound B50%80%
This compoundTBDTBD

The proposed mechanisms for the biological activity of this compound relate to its ability to interact with various receptors in the central nervous system (CNS).

Receptor Interactions

Preliminary studies suggest that the compound may act as a partial agonist at GABA_A receptors, which play a crucial role in inhibitory neurotransmission. This interaction could underlie its anxiolytic and anticonvulsant effects .

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. In vitro studies on cell lines have indicated that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. How to address poor aqueous solubility during formulation for in vivo studies?

  • Strategies :
  • Salt Formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .
  • Nanoformulation : Use PLGA nanoparticles (100–200 nm) prepared by emulsion-solvent evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.